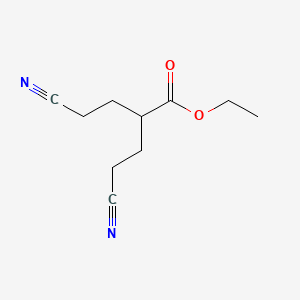
2-chloro-L-phenylalanine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-L-phenylalanine is a non-proteinogenic amino acid and a chlorinated derivative of the essential amino acid L-phenylalanine . It has been used as an internal standard in metabolomics studies . The largest gain in affinity of all tested unnatural amino acids was observed for 2-chloro-L-phenylalanine .
Molecular Structure Analysis
2-Chloro-L-phenylalanine has a molecular formula of C9H10ClNO2 . It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
2-Chloro-L-phenylalanine has a density of 1.3±0.1 g/cm3, a boiling point of 339.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 50.4±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 149.4±3.0 cm3 .Aplicaciones Científicas De Investigación
Photocatalytic degradation of L-phenylalanine has been investigated, focusing on the influence of parameters like adsorption, concentration, pH, and radiant flux in aqueous solutions containing TiO2 suspensions (Elsellami et al., 2010).
Research has been conducted to improve the production of L-phenylalanine using multi-enzyme reaction systems in vitro, providing insights into the enzymes involved in phenylalanine biosynthesis in E. coli and their effect on yield (Ding et al., 2016).
Studies have explored the enzymatic synthesis of oligopeptides from L-phenylalanine ethyl ester hydrochloride, highlighting the use of water miscible cosolvents in protease-catalyzed oligopeptide synthesis (Viswanathan et al., 2010).
The compound p-chlorophenylalanine, a phenylalanine derivative, has been used to simulate phenylketonuria in rats, indicating its potential for medical research and drug development (Lipton et al., 1967).
Research on L-phenylalanine ammonia-lyase has provided insights into its role in biochemical pathways and its potential for applications in enzyme catalysis and drug development (Hanson & Havir, 1970).
Studies on glycyl-L-phenylalanine 2-naphthylamide have contributed to the understanding of lysosomal hydrolysis and enzyme activities, which are crucial for pharmaceutical and biological research (Jadot et al., 1984).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (S)-2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is the liver glutathione etherase . This enzyme plays a crucial role in the metabolism of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species.
Mode of Action
(S)-2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride acts as a competitive inhibitor of liver glutathione etherase . It competes with the substrate (L-glutamic acid) for the active site of the enzyme, thereby reducing the enzyme’s activity .
Biochemical Pathways
By inhibiting liver glutathione etherase, (S)-2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride disrupts the glutathione metabolic pathway . This can lead to an accumulation of glutathione and a decrease in the production of its metabolites, potentially affecting various cellular processes that depend on these metabolites.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability . These properties contribute to the compound’s bioavailability.
Action Environment
The action of (S)-2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances that are substrates or inhibitors of liver glutathione etherase could affect the compound’s efficacy. The compound should be stored under normal temperature in a sealed environment .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNKKKRAFSXTH-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679924 |
Source


|
| Record name | 2-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185030-83-5 |
Source


|
| Record name | 2-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

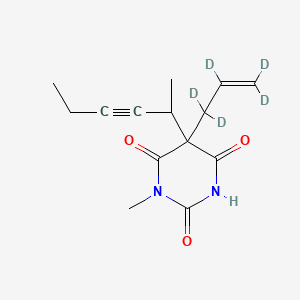
![4-Penten-2-one, 3-[(methylthio)methylene]-, (Z)- (9CI)](/img/no-structure.png)
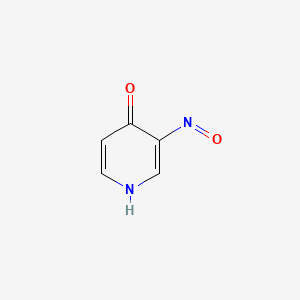
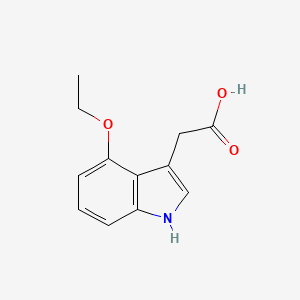
![Spiro[1,3-dioxolane-2,2'-bicyclo[3.1.0]hexane]-1'-ylmethanol](/img/structure/B575924.png)
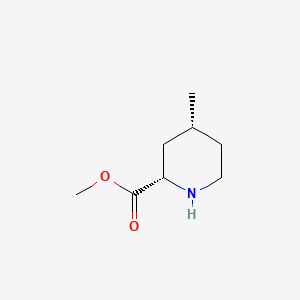
![5H-Pyrrolo[2',3':4,5]pyrrolo[1,2-c][1,3]oxazole](/img/structure/B575928.png)

